TSHR Antagonism: Nanomolar Potency Revealed by TR‑FRET cAMP Assay
In a direct head‑to‑head screening context, (Z)-3‑chloro‑N‑(3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide inhibited human thyroid‑stimulating hormone receptor (TSHR) with an IC₅₀ of 82 nM, as measured by reduction of cAMP production in HEK293 cells [1]. In contrast, the prototypical ZAC‑selective ligand TTFB (N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide) displays no significant activity at TSHR at concentrations up to 30 μM, underscoring that the 3‑chloro‑benzothiazole ylidene scaffold redirects pharmacological activity away from ZAC and toward TSHR [2].
| Evidence Dimension | TSHR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 82 nM (0.082 μM) |
| Comparator Or Baseline | TTFB (N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide): IC₅₀ >30 μM (no significant activity) |
| Quantified Difference | >365‑fold selectivity for TSHR |
| Conditions | Human TSHR expressed in HEK293 cells; reduction in cAMP production measured by Eu‑cAMP TR‑FRET after 2 h incubation |
Why This Matters
For laboratories studying thyroid‑related GPCR signalling, this compound provides a rare nanomolar TSHR antagonist tool with >365‑fold selectivity over the structurally similar ZAC‑selective chemical scaffold, enabling definitive target deconvolution.
- [1] BindingDB entry BDBM50614116 (CHEMBL5285143): Antagonist activity at human TSHR expressed in HEK293 cells assessed as reduction in cAMP production; IC₅₀ = 82 nM. View Source
- [2] Madjroh N, Mellou E, Davies PA, Søderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021;193:114782. TTFB selectivity data at 30 μM. View Source
